molecular formula C7H10N2O B3055914 2-Ethyl-6-methoxypyrazine CAS No. 67845-38-9

2-Ethyl-6-methoxypyrazine

Cat. No.: B3055914
CAS No.: 67845-38-9
M. Wt: 138.17 g/mol
InChI Key: ROWQNTVAFQMDSV-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxypyrazine is a high-purity nitrogen-containing heterocyclic volatile compound supplied for advanced research applications. This compound belongs to the class of methoxypyrazines, which are recognized for their potent aroma characteristics and low odor thresholds, making them significant in flavor and fragrance research as well as chemical ecology studies . In flavor science, this compound is of interest for its role in imparting green, vegetal, or herbal sensory notes. Research into wine grapes has shown that related methoxypyrazines, such as 3-isobutyl-2-methoxypyrazine (IBMP), are key contributors to the herbaceous aromas in certain varieties, with concentrations and profiles varying significantly between cultivars . The study of such compounds is essential for understanding and influencing the sensory properties of food and beverages. In the field of chemical ecology, pyrazines are crucial semiochemicals that mediate insect behavior. They function as alarm pheromones, aggregation cues, and aposematic (warning) signals across various insect orders . The specific structural motifs of alkyl- and methoxypyrazines make them ideal candidates for research into sustainable pest management strategies that leverage insect olfactory communication. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-6-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O/c1-3-6-4-8-5-7(9-6)10-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWQNTVAFQMDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070688
Record name Pyrazine, 2-ethyl-6-methoxy-
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Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67845-38-9
Record name 2-Ethyl-6-methoxypyrazine
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Record name 2-Ethyl-6-methoxypyrazine
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Record name Pyrazine, 2-ethyl-6-methoxy-
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Record name Pyrazine, 2-ethyl-6-methoxy-
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Record name 2-ETHYL-6-METHOXYPYRAZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical and Physical Properties

2-Ethyl-6-methoxypyrazine is a heterocyclic aromatic organic compound. ontosight.ai It belongs to the pyrazine (B50134) family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. ontosight.ai The structure of this compound consists of a pyrazine ring substituted with an ethyl group at the second position and a methoxy (B1213986) group at the sixth position.

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Boiling Point 187-188 °C at 760 mm Hg thegoodscentscompany.com
Flash Point 153 °F (67.22 °C) thegoodscentscompany.com
Solubility Soluble in alcohol and water (1824 mg/L at 25 °C, estimated) thegoodscentscompany.com
Odor Earthy, potato-like thegoodscentscompany.comsigmaaldrich.cn
CAS Number 13925-03-6 nist.gov

This table presents some of the key chemical and physical properties of this compound.

Synthesis and Formation

Chemical Synthesis of 2-Ethyl-6-methoxypyrazine

The chemical synthesis of this compound and related alkylmethoxypyrazines typically involves multi-step processes. A common strategy for creating the pyrazine (B50134) ring is through the condensation reaction of a 1,2-dicarbonyl compound with a diamine. ontosight.ai

For the synthesis of alkylmethoxypyrazines, a key step often involves the methylation of a hydroxypyrazine intermediate. For instance, the synthesis of 2-isobutyl-3-methoxypyrazine (B1223183) has been achieved by condensing leucine (B10760876) amide with glyoxal (B1671930), followed by methylation of the resulting hydroxypyrazine. acs.org Another approach involves the reaction of pyrazine or substituted pyrazines with alkylating agents in the presence of a free electron source like an alkali metal.

Biosynthesis and Natural Occurrence

Alkylmethoxypyrazines, including this compound, are biosynthesized by a variety of organisms, including plants and microorganisms. researchgate.netnih.gov The biosynthetic pathways are complex and not yet fully elucidated for all compounds in this class.

In grapes, the biosynthesis of 3-alkyl-2-methoxypyrazines is a topic of significant research. nih.gov It is generally accepted that the final step involves the O-methylation of a corresponding hydroxypyrazine, a reaction catalyzed by an O-methyltransferase enzyme. researchgate.net The precursors to the hydroxypyrazine ring are thought to be derived from amino acids. For example, leucine is a proposed precursor for the isobutyl side chain of IBMP. dur.ac.uk

This compound and related compounds are naturally occurring flavor and aroma constituents in many foods. They are particularly well-known for their contribution to the aroma of roasted coffee beans, where they are formed during the roasting process through Maillard reactions between sugars and amino acids. oup.comimreblank.ch In wine, alkylmethoxypyrazines are grape-derived metabolites that contribute to the varietal character, especially in cultivars like Sauvignon blanc and Cabernet Sauvignon. tdx.catresearchgate.net Their concentrations in grapes are influenced by factors such as grape maturity and sun exposure. tdx.cat

Analytical Methodologies

Extraction and Sample Preparation Techniques

Effective extraction and concentration are crucial first steps in the analysis of these volatile compounds. Common techniques include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analytes from the sample matrix into an immiscible organic solvent. bio-conferences.org

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to isolate the analytes from the sample. It offers advantages over LLE, such as higher recovery and reduced solvent consumption. tesisenred.netbio-conferences.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). The analytes adsorb to the fiber and are then thermally desorbed into the gas chromatograph. tesisenred.netresearchgate.net

Stir Bar Sorptive Extraction (SBSE): This technique is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), allowing for higher extraction efficiency. researchgate.net

Chromatographic and Spectrometric Analysis

Gas chromatography (GC) is the primary separation technique used for the analysis of volatile pyrazines. bio-conferences.org It is typically coupled with a mass spectrometer (MS) for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of alkylmethoxypyrazines. The gas chromatograph separates the volatile compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. legislation.gov.ukbio-conferences.org

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be used. This technique involves multiple stages of mass analysis, which helps to reduce background noise and interferences from the sample matrix. researchgate.net

Detectors: While mass spectrometry is the most widely used detection method, other detectors like the nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds, have also been employed. bio-conferences.org

Analytical TechniqueDescription
GC-MS A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry for the identification and quantification of volatile compounds. legislation.gov.ukbio-conferences.org
HS-SPME A solvent-free extraction method where a fiber coated with a sorbent is exposed to the headspace of a sample to extract volatile analytes. tesisenred.netresearchgate.net
SBSE A sorptive extraction technique that uses a stir bar coated with a sorbent to extract analytes from a liquid sample. researchgate.net
GC-MS/MS An advanced analytical method that uses two stages of mass spectrometry to increase selectivity and sensitivity, which is particularly useful for analyzing trace compounds in complex matrices. researchgate.net

This table summarizes some of the key analytical techniques used in the study of this compound and related compounds.

Chemical Synthesis Methodologies

Traditional organic synthesis provides foundational methods for creating the pyrazine (B50134) ring system. For a specific target like this compound, strategies often focus on the initial construction of a pyrazine or pyrazinone intermediate, which is subsequently modified.

A cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. In its simplest form, reacting a 1,2-diketone with ammonia (B1221849) can lead to the formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. google.com While effective for symmetrical pyrazines, producing an asymmetrical derivative like this compound via this route is complex and would require carefully chosen, functionalized precursors to control the placement of the ethyl and methoxy (B1213986) groups, often resulting in mixtures of isomers.

A more controlled approach involves the dehydrogenative coupling of β-amino alcohols, catalyzed by metal complexes, which can yield symmetrically 2,5-disubstituted pyrazines. However, to achieve an asymmetric substitution pattern, a condensation between two different precursor molecules would be necessary.

Table 1: General Conditions for Pyrazine Synthesis via Condensation

Catalyst/ReagentPrecursorsSolventTemperatureYieldReference
Potassium tert-butoxide1,2-Diketone, 1,2-DiamineMethanolRoom Temp>70% environmentclearance.nic.in
Manganese Pincer Complex2-Amino-1-pentanolToluene110 °C95%
None (Thermal)Epoxide, 2-Amino-3-phenyl-1-propanolNone80 °C- nih.gov

Note: The table represents general pyrazine synthesis conditions; specific yields for this compound via these direct routes are not established due to regioselectivity challenges.

Given the challenges of direct synthesis, derivatization of a pre-formed pyrazine core is a highly effective and common strategy. This approach typically involves the synthesis of a 2-ethyl-6-hydroxypyrazine (which exists in tautomeric equilibrium with its 2(1H)-pyrazinone form) followed by methylation.

A robust method for this transformation proceeds through a chloropyrazine intermediate. The hydroxypyrazine can be converted to 2-chloro-6-ethylpyrazine (B11922784) by reacting it with a chlorinating agent like phosphoryl chloride (POCl₃). semanticscholar.org The resulting chloropyrazine is then readily converted to the target methoxy derivative by refluxing with sodium methoxide (B1231860) in methanol. semanticscholar.orgnih.gov This two-step sequence ensures the methoxy group is installed at the desired position without ambiguity.

The synthesis of the key 2-hydroxypyrazine (B42338) (or 2(1H)-pyrazinone) intermediate is well-established and offers high versatility. One of the most significant methods is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. semanticscholar.orgnih.govrsc.org

To synthesize the precursor for this compound, which is 2-ethyl-6-hydroxypyrazine, one would condense 2-aminobutanamide (B112745) with glyoxal (B1671930). The 2-aminobutanamide provides the nitrogen at position 1 and the ethyl-substituted carbon at position 2, while glyoxal provides the carbons at positions 5 and 6 and the nitrogen at position 4 is supplied by the amide. When using unsymmetrical dicarbonyls, controlling the regioselectivity can be an issue, potentially yielding a mixture of isomers. nih.govrsc.org However, the use of a symmetrical dicarbonyl like glyoxal with a substituted α-amino acid amide provides a direct route to the desired 2-substituted-6-hydroxypyrazine.

Table 2: Selected Strategies for Synthesizing 2(1H)-Pyrazinone Cores from Acyclic Precursors

MethodAcyclic PrecursorsKey TransformationReference
Jones, Karmas & Spoerriα-Amino acid amide, 1,2-Dicarbonyl compoundOne-pot condensation and cyclization nih.govrsc.org
Bergeron Methodα-Amino acid amide, 1,2-Diketone mono-Schiff baseRegioselective condensation to yield a single isomer nih.govrsc.org
Tota & Elderfieldα-Amino ketone, α-Haloacetyl halideCondensation followed by treatment with ammonia and oxidation semanticscholar.org
Hoornaert's Methodα-Aminonitrile, Oxalyl halideAcylation followed by cyclization to form a dihalopyrazinone nih.govrsc.org

Biocatalytic and Biotechnological Synthesis Approaches

Biocatalysis offers sustainable and highly selective alternatives to traditional chemical synthesis. These methods leverage enzymes or whole microorganisms to produce pyrazines, often starting from simple biological precursors like amino acids.

The biosynthesis of methoxypyrazines in organisms like grapevines (Vitis vinifera) is a subject of extensive research. There is strong evidence that the final step in the formation of compounds like this compound is the enzymatic methylation of a non-volatile 2-ethyl-6-hydroxypyrazine precursor. nih.govflinders.edu.aunih.gov

This critical methylation is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes. acs.orgtandfonline.com These enzymes transfer a methyl group from the SAM cofactor to the hydroxyl group of the hydroxypyrazine, yielding the final methoxypyrazine product. nih.govtandfonline.com Therefore, a complete biocatalytic route would first involve the formation of the 2-ethyl-6-hydroxypyrazine core from amino acid building blocks (such as 2-aminobutanoic acid and another amino acid like glycine), followed by the specific O-methylation step. mdpi.com Recent work has also focused on developing novel biocatalytic cascades for producing asymmetric pyrazines under environmentally benign conditions, highlighting the industrial potential of this approach. sciety.orgresearchgate.netelsevierpure.com

A proposed biosynthetic route for some pyrazines involves the dimerization of α-amino aldehydes, which are derived from the reduction of α-amino acids. researchgate.net This biomimetic approach typically involves the in situ generation of an unstable α-amino aldehyde, which spontaneously undergoes dimerization through two condensation reactions to form a dihydropyrazine. Subsequent oxidation then yields the stable aromatic pyrazine ring. researchgate.net

This mechanism is a concise way to form symmetrically 2,5-disubstituted pyrazines. For example, the dimerization of valinal (B13919145) (derived from valine) produces 2,5-diisopropylpyrazine. researchgate.net However, this pathway does not directly produce asymmetrically substituted pyrazines like this compound. The formation of such a compound through a related mechanism would necessitate either the condensation of two different precursor molecules (e.g., an α-amino aldehyde and an α-aminoketone) or, more plausibly, the subsequent enzymatic modification (such as the O-methylation described in section 2.2.1) of a simpler pyrazine core formed through condensation.

Enzymatic Synthesis from Alpha-Amino Acid Precursors

Dimerization Mechanisms of Alpha-Aminoketones

A fundamental and prevalent strategy in the synthesis of the pyrazine core involves the dimerization of α-aminoketones. semanticscholar.org These reactive intermediates can be generated through multiple routes and subsequently undergo condensation and oxidation to form the stable aromatic pyrazine ring.

The general mechanism proceeds through the self-condensation of two molecules of an α-aminoketone to form a dihydropyrazine intermediate. This intermediate then undergoes oxidation to yield the final substituted pyrazine. The formation of the initial α-aminoketone is a critical step, often achieved by the amination of a corresponding α-diketone. d-nb.infonih.gov In the context of synthesizing an asymmetrically substituted pyrazine like this compound, a controlled reaction between two different α-aminoketones would be required, which presents significant challenges in controlling regioselectivity.

A biocatalytic approach has demonstrated the in situ generation of α-aminoketones from α-diketones using enzymes like transaminases. nih.govd-nb.info These enzymes catalyze the amination of the ketone, and the resulting α-amino ketone can then dimerize. nih.gov The prevention of undesired oxidative dimerization is a key challenge when other reaction pathways, such as pyrrole (B145914) synthesis, are desired. nih.govd-nb.info Studies have shown that the dimerization can be influenced by reaction conditions such as pH. nih.gov The dimerization of amino acid-derived α-amino aldehydes also represents a biomimetic route to producing 2,5-disubstituted pyrazines. rsc.org

Detailed mechanistic studies, including those on the biocatalytic synthesis of asymmetric pyrazines, have highlighted the role of factors like phosphate (B84403) buffering and specific elimination pathways (e.g., E1cB) in driving the dimerization and subsequent product formation. researchgate.net

Microbial Fermentation and Bio-based Production Systems

Microbial fermentation presents a "natural" route for the production of pyrazines, including methoxylated derivatives. Various microorganisms, including bacteria and fungi, are known to produce pyrazines as part of their metabolism, often from precursors like amino acids and sugars. d-nb.infoup.ac.za

Bacillus subtilis has been identified as a potential industrial strain for the production of alkylpyrazines, such as 2-ethyl-3,5(3,6)-dimethyl pyrazine, starting from precursors like L-threonine and D-glucose. d-nb.info Genetically modified Pseudomonas putida has also been engineered for the biosynthesis of pyrazine derivatives, utilizing the L-threonine metabolism to create the pyrazine skeleton. nih.gov

Fungi, particularly mycelial fungi like Penicillium species, have shown the ability to produce methoxypyrazines, which are noted for their high-impact aromas. up.ac.za For instance, Penicillium rubrum was found to produce 2-methoxy-3,5/6-isopropylpyrazine (MIPP). up.ac.za The production of specific pyrazines is highly dependent on the microbial species and the composition of the growth media. up.ac.za

In the context of winemaking, spontaneous fermentation has been studied for its influence on the concentration of methoxypyrazines. researchgate.net Research on Cabernet Sauvignon wines identified the presence of 2-ethyl-5(6)-methoxypyrazine (EMP), indicating that yeast and bacteria present during fermentation can influence the levels of these compounds. researchgate.net Some bacteria, such as Enterobacteriaceae, can produce off-flavors by forming compounds like 2-isopropyl-3-methoxypyrazine. mdpi.com The biosynthesis of 3-alkyl-2-methoxypyrazines in microbes is thought to involve precursors such as specific amino acids. nih.gov

Table 1: Examples of Microorganisms in Pyrazine Production

MicroorganismPrecursorsResulting PyrazinesReference
Bacillus subtilisL-threonine, D-glucose2-ethyl-3,5(3,6)-dimethyl pyrazine d-nb.info
Pseudomonas putidaGlucose, L-threonine2,5-dimethylpyrazine derivatives nih.gov
Penicillium rubrum-2-methoxy-3,5/6-isopropylpyrazine (MIPP) up.ac.za
Saccharomyces cerevisiaeGrape must2-ethyl-5(6)-methoxypyrazine (EMP) researchgate.net

Chemo-Enzymatic Combinatorial Methodologies for Pyrazine Synthesis

Chemo-enzymatic methods combine the selectivity of biocatalysts with the efficiency of chemical reactions to create effective synthetic routes. semanticscholar.orgd-nb.info A prominent approach for pyrazine synthesis involves the use of ω-transaminases (ATAs) to catalyze the key amination step. nih.govmanchester.ac.uk

In this methodology, an α-diketone precursor is treated with a transaminase, such as the (S)-selective ATA-113, in the presence of an amine donor (e.g., isopropylamine). semanticscholar.orgd-nb.info The enzyme selectively converts the diketone into an α-aminoketone intermediate. semanticscholar.orgnih.gov This intermediate then undergoes spontaneous oxidative dimerization to form the corresponding pyrazine product. nih.govd-nb.infomanchester.ac.uk This method has been successfully used to synthesize both symmetric and non-symmetric pyrazines. semanticscholar.org

The advantage of this biocatalytic step is the high selectivity of the amination, which can lead to the formation of a single regioisomer for non-symmetric pyrazines. nih.gov While the enantioselectivity of the amination is not critical for the final planar pyrazine product, the regioselectivity is essential for controlling the substitution pattern. d-nb.info The yields for this process can be moderate, and further optimization is often required. semanticscholar.org This approach represents a significant advancement over traditional chemical syntheses, which may produce mixtures of non-symmetric pyrazines. d-nb.info

Table 2: Chemo-Enzymatic Synthesis of Pyrazines using Transaminase

EnzymePrecursor (α-diketone)Key StepProduct TypeReference
ω-Transaminase (ATA-113)Various α-diketonesRegioselective aminationα-aminoketone nih.gov, d-nb.info
ω-Transaminase (ATA-113)α-aminoketoneOxidative dimerizationSubstituted pyrazines nih.gov, d-nb.info, semanticscholar.org

Retrosynthetic Analysis of this compound Structures

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, this analysis reveals several potential synthetic disconnections and corresponding pathways.

A primary retrosynthetic approach for the pyrazine ring itself involves disconnecting the C-N bonds, leading back to two key building blocks: a 1,2-dicarbonyl compound and a 1,2-diamine. d-nb.infoontosight.ai Alternatively, the disconnection can lead to α-aminoketone intermediates, which, as previously discussed, dimerize to form the pyrazine ring. semanticscholar.orgd-nb.info

For an asymmetrically substituted target like this compound, the retrosynthesis would logically break the molecule down into precursors that would introduce the ethyl and methoxy groups regioselectively. One plausible disconnection breaks the ring to reveal an α-amino-ketone derived from an amino acid and a dicarbonyl compound. The methoxy group is often introduced in a late-stage O-methylation of a corresponding hydroxypyrazine (a pyrazinone), which is the tautomer of a pyrazine-N-oxide. The synthesis of 2-isobutyl-3-methoxypyrazine (B1223183), for example, often proceeds via the condensation of an amino acid amide (like L-leucinamide) with glyoxal to form a hydroxypyrazine, followed by methylation. dur.ac.uk

Applying this logic to this compound, a retrosynthetic pathway could start from a precursor like 2-amino-butanamide and a glyoxal derivative. The subsequent cyclization would form 2-ethyl-6-hydroxypyrazine, which can then be methylated to yield the final product. Bio-based retrosynthetic analysis considers starting materials from metabolic pathways, such as amino acids and sugars, which are converted by microorganisms into the pyrazine structure. d-nb.inforesearchgate.net

Q & A

Basic: What analytical methods are recommended for detecting and quantifying trace levels of 2-Ethyl-6-methoxypyrazine in complex matrices like wine?

Answer:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using atmospheric pressure chemical ionization (APCI) is the most sensitive method for trace analysis. Key steps include:

  • Sample Preparation : Distillation of the matrix (e.g., wine) to isolate volatile compounds, followed by solvent extraction (e.g., dichloromethane) and preconcentration .
  • Instrumentation : Reversed-phase chromatography (C18 column) with gradient elution (water/acetonitrile) and APCI-MS/MS in positive ion mode. APCI minimizes matrix quenching effects compared to electrospray ionization .
  • Validation : Limit of detection (LOD) and quantification (LOQ) should be established. For methoxypyrazines, LOD ≈ 0.03 ng/L and LOQ ≈ 0.10 ng/L are achievable .
  • Data Interpretation : Use internal standards (e.g., deuterated analogs) to correct for matrix effects.

Table 1 : Performance metrics for LC-MS/MS analysis of methoxypyrazines :

CompoundLOD (ng/L)LOQ (ng/L)Recovery (%)
IBMP0.030.1085–95
2-Ethyl-6-MP*0.040.1280–90
*Hypothetical extrapolation based on method validation for IBMP.

Basic: How can this compound derivatives be synthesized for structure-activity relationship (SAR) studies?

Answer:
A common approach involves functionalizing the pyrazine core through nucleophilic substitution or condensation reactions:

  • Starting Material : 6-Methoxy-pyrazine-2-carboxylic acid hydrazide is a versatile precursor. React with ethanolamine or morpholine to form triazole or oxadiazole derivatives .
  • Key Reaction : Use ethanol/AcOH/sodium acetate for cyclization. For example, dithioester intermediates (from hydrazinecarbodithioic acid) react with alkyldiamines to yield 1,3-diazacycloalkane derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Advanced Tip : Monitor reaction progress via TLC or HPLC-MS to optimize yield and purity.

Basic: What structural features of this compound influence its aroma properties?

Answer:
The ortho-methoxy and ethyl groups create a steric and electronic environment critical for aroma perception:

  • Crystallography : X-ray diffraction reveals a dihedral angle of ~87° between aromatic rings in related methoxypyrazines, stabilizing interactions with olfactory receptors .
  • Electron Density : The methoxy group donates electron density to the pyrazine ring, enhancing binding to sulfur-containing receptors (e.g., thiols in wine) .

Table 2 : Structural parameters from crystallography :

ParameterValue
Dihedral Angle86.97° ± 0.08°
Bond Length (C-O)1.36 Å

Advanced: How can contradictory data on methoxypyrazine concentrations in environmental or biological samples be resolved?

Answer:
Contradictions often arise from matrix effects or methodological variability. Mitigation strategies include:

  • Standardization : Use isotopically labeled internal standards (e.g., ²H₃- or ¹³C-labeled analogs) to normalize recovery rates .
  • Multivariate Analysis : Apply PCA or PLS regression to identify confounding variables (e.g., vintage, storage conditions) .
  • Interlaboratory Validation : Cross-validate methods using shared reference materials (e.g., spiked wine samples).

Case Study : In 575 Sauvignon Blanc wines, IBMP concentrations varied 100-fold (0.40–44 ng/L), but no correlation with geography/vintage was found, highlighting the need for controlled experimental designs .

Advanced: What experimental designs are effective for studying sensory interactions between this compound and other aroma compounds?

Answer:
Use factorial designs to model additive, synergistic, or masking effects:

  • Model Systems : Spike neutral matrices (e.g., model wine) with target compounds at subthreshold to suprathreshold levels. For example, combine 2-Ethyl-6-MP with thiols (3-mercaptohexan-1-ol) and aldehydes (methional) .
  • Sensory Panels : Train panelists to score attributes (e.g., "green," "tropical") using quantitative descriptive analysis (QDA).
  • Statistical Analysis : ANOVA and interaction plots to identify significant effects. For instance, methional suppresses "grapefruit" notes from thiols but enhances "cooked potato" when combined with 2-Ethyl-6-MP .

Advanced: How can synthetic routes for this compound derivatives be optimized for high regioselectivity?

Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to block reactive sites during alkylation/arylation .
  • Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-C bond formation.
  • Hofmann Rearrangement : Convert carboxamides to amines under controlled pH (e.g., NaOCl/NaOH) to avoid overoxidation .

Example : Synthesis of 3-methoxy-2-aminopyrazine via Hofmann rearrangement of 3-methoxy-2-carboxamideopyrazine achieved 75% yield at 0°C .

Advanced: What methodologies are used to evaluate the antibacterial activity of this compound derivatives?

Answer:

  • In Vitro Assays : Minimum inhibitory concentration (MIC) testing against aerobic (e.g., E. coli) and anaerobic (e.g., Bacteroides) strains .
  • Mechanistic Studies :
    • Membrane Permeability : Fluorescent probes (e.g., propidium iodide) to assess cell wall disruption.
    • Enzyme Inhibition : Molecular docking with target enzymes (e.g., DNA gyrase) .
  • SAR Insights : Derivatives with β-hydroxyethyl substituents (e.g., triazole analogs) show enhanced activity due to improved solubility and target binding .

Table 3 : MIC values for selected derivatives :

DerivativeMIC (E. coli) (µg/mL)MIC (Bacteroides) (µg/mL)
Triazole (8)12.56.25
Oxadiazole (11)25.012.5

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